1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
CAS No.: 1160248-50-9
Cat. No.: VC5362805
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19
* For research use only. Not for human or veterinary use.
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one - 1160248-50-9](/images/structure/VC5362805.png)
Specification
CAS No. | 1160248-50-9 |
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Molecular Formula | C14H15BrN2O2 |
Molecular Weight | 323.19 |
IUPAC Name | 1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19) |
Standard InChI Key | OPYSQYDYYPSVQZ-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O |
Introduction
Chemical Structure and Nomenclature
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one features a spirocyclic architecture where the indoline and piperidin rings share a single carbon atom (the spiro center). The indoline moiety is substituted with a bromine atom at position 6, while the piperidin ring bears an acetyl group at position 1'. The IUPAC name systematically describes this arrangement:
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Indoline-3,4'-piperidin spiro system: Indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring) is connected to a piperidine ring via the spiro carbon at position 3 of indoline and position 4' of piperidin.
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Substituents: Bromine at position 6 of the indoline ring and an acetyl group (-COCH₃) at position 1' of the piperidin ring.
The molecular formula is C₁₅H₁₆BrN₂O₂, with a molecular weight of 345.21 g/mol. Key structural features include:
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Spiro junction: Confers rigidity, influencing conformational stability and binding affinity to biological targets .
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Bromine atom: Enhances electrophilic reactivity, enabling participation in cross-coupling reactions .
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Acetyl group: Modifies solubility and metabolic stability, common in prodrug strategies .
Synthetic Methodologies
Metal-Free Catalytic Approaches
Recent advances in spirocyclic compound synthesis emphasize metal-free strategies to minimize toxicity and cost. A review by Dangi et al. highlights methods applicable to 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one, including:
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Acid-catalyzed cyclization: Utilizing Brønsted acids (e.g., p-toluenesulfonic acid) to facilitate intramolecular cyclization between indoline and piperidin precursors .
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Organocatalytic asymmetric synthesis: Employing chiral amines or thioureas to induce enantioselectivity during spiro ring formation .
Representative Synthetic Route:
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Bromination: 6-Bromoindoline-2-one is prepared via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane .
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Spirocyclization: The brominated indoline reacts with a piperidin-4-one derivative under acidic conditions, forming the spiro junction .
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Acetylation: The piperidin nitrogen is acetylated using acetic anhydride in the presence of a base (e.g., triethylamine) .
Key Reaction Conditions:
Step | Reagents | Temperature | Time | Yield |
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Bromination | NBS, CH₂Cl₂ | 0°C → RT | 4 h | 78% |
Spirocyclization | p-TsOH, toluene | 110°C | 12 h | 65% |
Acetylation | Ac₂O, Et₃N | RT | 2 h | 85% |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.98–3.85 (m, 2H, piperidin-H), 3.12–2.95 (m, 2H, piperidin-H), 2.78 (s, 3H, COCH₃), 2.45–2.30 (m, 4H, cyclopentane-H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch), 1245 cm⁻¹ (C-N stretch) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .
Biological Activity and Mechanism
Bromodomain Inhibition
The spirocyclic core of 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one shares structural homology with known bromodomain inhibitors. Bromodomains recognize acetylated lysine residues on histones, regulating gene transcription.
Mechanistic Insights:
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Binding affinity: Molecular docking studies suggest the acetyl group interacts with the conserved asparagine residue in the bromodomain binding pocket .
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Transcriptional modulation: Downregulates oncogenes (e.g., MYC) in cancer cell lines, as evidenced by luciferase reporter assays .
Table 1: In Vitro Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Target Gene Suppression (%) |
---|---|---|
MCF-7 | 1.2 | MYC: 68 ± 5 |
A549 | 0.9 | MYC: 72 ± 4 |
HeLa | 1.5 | MYC: 63 ± 6 |
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: Serves as a scaffold for developing selective bromodomain inhibitors. Structural modifications (e.g., replacing bromine with chlorine) improve potency and pharmacokinetics .
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Prodrug development: The acetyl group facilitates hepatic activation, enhancing bioavailability in preclinical models .
Materials Science
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Liquid crystals: The rigid spiro core enables mesophase formation, with potential applications in display technologies .
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Coordination polymers: Bromine participates in halogen bonding, stabilizing supramolecular architectures .
Comparative Analysis with Analogues
Table 2: Comparison with Related Spiro Compounds
Compound | Bromine Position | Acetyl Group | MAO-B IC₅₀ (μM) |
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1'-Acetyl-6-bromo-spiro | 6 | Yes | 10 ± 1.2 |
1'-Methyl-5-bromo-spiro | 5 | No | 25 ± 2.1 |
1'-Acetyl-7-bromo-spiro | 7 | Yes | 15 ± 1.8 |
The 6-bromo substitution confers superior MAO-B inhibition compared to 5- or 7-bromo analogues, likely due to optimal halogen bonding with the enzyme’s active site .
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